Benzo[b]selenophene-3-acetic acid
Overview
Description
Benzo[b]selenophene-3-acetic acid is a heterocyclic compound containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]selenophene-3-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzo[b]selenophene-2-carboxylic acid with sulfuryl chloride in methylene chloride to yield 3-bromo-1,1-dichlorobenzo[b]selenophene-2-carboxylic acid . Another method involves the use of ethyl 3-bromobenzo[b]selenophene-2-carboxylate, which can be converted to ethyl 3-cyanobenzo[b]selenophene-2-carboxylate using zinc cyanide in DMA at 90°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]selenophene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like zinc in deuterated acetic acid.
Substitution: The compound can undergo substitution reactions, such as mercuration with mercuric acetate to form 2-mercuri derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Zinc in deuterated acetic acid.
Substitution: Mercuric acetate in methanol at 20°C.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Mercurated derivatives such as 2-mercuri-benzo[b]selenophene.
Scientific Research Applications
Benzo[b]selenophene-3-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]selenophene-3-acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s selenium atom plays a crucial role in its reactivity and biological activity. It can interact with various enzymes and proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]furan-3-acetic acid
- Benzo[b]thiophene-3-acetic acid
Uniqueness
Benzo[b]selenophene-3-acetic acid is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs . Selenium-containing compounds often exhibit enhanced biological activities and different reactivity profiles, making them valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(1-benzoselenophen-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2Se/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSRZNXWNDZFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C[Se]2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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